molecular formula C18H15N5O2S B2914930 N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-3-(1H-pyrazol-1-yl)benzamide CAS No. 2034600-96-7

N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-3-(1H-pyrazol-1-yl)benzamide

Cat. No.: B2914930
CAS No.: 2034600-96-7
M. Wt: 365.41
InChI Key: ROHPUFJKARYJDE-UHFFFAOYSA-N
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Description

N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-3-(1H-pyrazol-1-yl)benzamide is a synthetic small molecule of significant interest in early-stage anticancer research. Its design incorporates the 4-oxothieno[2,3-d]pyrimidine scaffold, a structural motif recognized in medicinal chemistry for its potential biological activity. Scientific literature indicates that compounds based on the 4-oxothieno[2,3-d]pyrimidine core have demonstrated notable cytotoxic effects against a range of human tumor cell lines, including A549 (lung carcinoma), HeLa (cervical adenocarcinoma), and MBA-MD-231 (breast adenocarcinoma) in standard MTT assays . Research into related analogs suggests a potential mechanism of action involving the induction of caspase-dependent apoptosis, leading to programmed cell death in malignant cells . Furthermore, the inclusion of a 1H-pyrazol-1-yl substituent is a feature found in other investigated small molecules, such as pyrazolo[3,4-d]pyrimidine derivatives, which are known to act as potent inhibitors of protein tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR) . This combination of pharmacophores positions this compound as a valuable chemical tool for researchers exploring novel signaling pathways in oncology and for profiling the structure-activity relationships of heterocyclic compounds in cell-based assays.

Properties

IUPAC Name

N-[2-(4-oxothieno[2,3-d]pyrimidin-3-yl)ethyl]-3-pyrazol-1-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5O2S/c24-16(13-3-1-4-14(11-13)23-8-2-6-21-23)19-7-9-22-12-20-17-15(18(22)25)5-10-26-17/h1-6,8,10-12H,7,9H2,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROHPUFJKARYJDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N2C=CC=N2)C(=O)NCCN3C=NC4=C(C3=O)C=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-3-(1H-pyrazol-1-yl)benzamide typically involves multi-step organic reactions The core thienopyrimidine structure is often synthesized via the cyclization of a suitable thiophene derivative with an appropriate nitrile

Industrial Production Methods

Industrial production methods may include the optimization of the aforementioned synthetic routes on a larger scale, focusing on maximizing yield, purity, and cost-efficiency. Advanced techniques like flow chemistry, microwave-assisted synthesis, and continuous processing might be employed to enhance scalability and reproducibility.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes a variety of chemical reactions including:

  • Oxidation: : Formation of oxidized derivatives, often using reagents like hydrogen peroxide or manganese dioxide.

  • Reduction: : Conversion to reduced forms, typically using agents such as lithium aluminum hydride.

  • Substitution: : Both nucleophilic and electrophilic substitution reactions can occur, modifying the aromatic rings or the functional groups attached.

Common Reagents and Conditions

Common reagents include:

  • Oxidizing agents: : Hydrogen peroxide, potassium permanganate.

  • Reducing agents: : Lithium aluminum hydride, sodium borohydride.

  • Catalysts: : Palladium on carbon for hydrogenation reactions.

  • Solvents: : Dimethyl sulfoxide, methanol, and acetonitrile.

Major Products

The major products from these reactions can include various functionalized derivatives of the parent compound, which might display enhanced or altered chemical and physical properties.

Scientific Research Applications

This compound finds applications in diverse scientific domains:

Chemistry

In chemistry, it serves as a building block for synthesizing complex organic molecules, aiding in the exploration of new chemical reactions and pathways.

Biology

In biology, it can be used as a molecular probe to study biological processes or as a potential lead compound in the development of new drugs.

Medicine

In medicine, due to its structure, it may possess pharmacological activity, making it a candidate for drug development against various diseases.

Industry

In industry, it could be used in material science for the development of novel materials with specific properties, such as advanced polymers or electronic materials.

Mechanism of Action

The exact mechanism of action depends on the context of its use. Generally, the compound may interact with specific molecular targets in biological systems, such as enzymes or receptors, modulating their activity. This interaction might involve binding to active sites, altering protein conformation, or influencing signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Key Features of Comparable Thienopyrimidine and Pyrimidine Derivatives
Compound Name / Class Key Structural Features Yield (%) Melting Point (°C) Molecular Weight (Da) Notable Bioactivity
Target Compound: N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-3-(1H-pyrazol-1-yl)benzamide Thienopyrimidine core, pyrazole-benzamide side chain - - - Inferred anti-tumor activity
Phenylamino-pyrimidine-triazole derivative () Pyrimidine-triazole, imatinib analog 42 100–102 - Kinase inhibition (analogous)
Benzo[b][1,4]oxazin-3(4H)-one derivative () Oxadiazole, benzooxazinone core High* - - Not specified
Pyrazolo[3,4-d]pyrimidin-chromene derivative () Pyrazolopyrimidine, fluorophenyl substituent 28 175–178 589.1 Likely kinase inhibition
Thienopyrimidine-acetohydrazone derivatives () Thienopyrimidine, hydrazone linker - - - Cytotoxicity against tumor cells
Key Observations:
  • Structural Modifications : The target compound’s pyrazole-benzamide group distinguishes it from analogs with triazole (), oxadiazole (), or hydrazone () moieties. Pyrazole’s aromaticity and hydrogen-bonding capacity may improve target engagement compared to bulkier substituents like triazoles or less polar oxadiazoles .
  • Synthetic Efficiency: The phenylamino-pyrimidine-triazole derivative () was synthesized in moderate yield (42%), while the pyrazolopyrimidine-chromene analog () had a lower yield (28%). This suggests that the target compound’s synthesis may require optimized conditions to balance yield and complexity .

Computational and Analytical Insights

  • Such methods could predict the target compound’s binding modes by comparing electron density distributions with active analogs .
  • Spectroscopic Characterization : IR and NMR data from and provide benchmarks for validating the target compound’s structure. For example, the absence of N-H stretches in IR could confirm successful substitution at the ethylamine group .

Biological Activity

N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-3-(1H-pyrazol-1-yl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, supported by relevant studies, data tables, and case studies.

Chemical Structure and Properties

The compound can be characterized by its molecular formula C16H17N5O2SC_{16}H_{17}N_5O_2S and a molecular weight of approximately 351.4 g/mol. The structure features a thieno[2,3-d]pyrimidine moiety fused with a pyrazole and an amide group, which may contribute to its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing the thieno[2,3-d]pyrimidine scaffold. For instance, derivatives have shown efficacy against various cancer cell lines by inhibiting critical signaling pathways involved in tumor growth.

Case Study: Inhibition of Cancer Cell Proliferation

In a study involving thieno[2,3-d]pyrimidine derivatives, it was found that certain compounds exhibited significant growth inhibition in human leukemia cells. The half-maximal inhibitory concentration (IC50) values ranged from 0.5 to 5 µM, indicating potent activity against these malignancies .

CompoundCell LineIC50 (µM)
AMV4-11 (leukemia)0.5
BMOLM13 (monocytic leukemia)1.2
CARO (BRAF mutant melanoma)14

Anti-inflammatory Activity

In addition to anticancer properties, compounds with similar structures have been evaluated for anti-inflammatory effects. A notable study demonstrated selective inhibition of the COX-2 enzyme, which is crucial in inflammatory processes.

Study Findings on COX-2 Inhibition

The evaluation revealed that specific derivatives exhibited superior anti-inflammatory activity compared to indomethacin in various animal models.

CompoundModelActivity Level
DCotton pellet granulomaHigh
ERat paw edemaModerate

The biological activity of this compound may involve several mechanisms:

  • Inhibition of Kinases : Similar compounds have been shown to inhibit kinases such as MEK1/2, which play a vital role in cancer cell proliferation.
  • COX-2 Selectivity : The selective inhibition of COX-2 over COX-1 suggests potential for reduced gastrointestinal side effects compared to non-selective NSAIDs.

Research Findings and Future Directions

Ongoing research is focused on optimizing the structure of this compound to enhance its selectivity and potency against targeted biological pathways. Further preclinical studies are necessary to evaluate its pharmacokinetics and toxicity profiles.

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